Vitamin B12 e-NHS Ester
Description
Significance of Cobalamin as a Molecular Scaffold for Bioconjugation Development
Vitamin B12 is an attractive candidate as a carrier for drugs or imaging agents due to its established dietary uptake and transport mechanism involving glycoproteins. researchgate.netrsc.org This natural transport system can be co-opted to deliver conjugated molecules into cells, a strategy often referred to as a "Trojan horse" approach. nih.gov The core structure of cobalamin, a corrin (B1236194) ring with a central cobalt atom, provides a robust framework that can be chemically modified without significantly impairing its recognition by transport proteins like intrinsic factor and transcobalamin II. nih.govrsc.org This allows for the targeted delivery of a wide range of molecules, from small organic compounds to larger peptides and proteins, to cells that have a high demand for Vitamin B12, such as rapidly proliferating cancer cells. nih.govmdpi.com
Rationale for the Application of N-Hydroxysuccinimide Esters in Vitamin B12 Conjugate Synthesis
N-Hydroxysuccinimide (NHS) esters are widely used in bioconjugation due to their reactivity towards primary and secondary amines under mild conditions, forming stable amide bonds. google.com In the context of Vitamin B12, a derivative containing a carboxylic acid, such as a 5'-carboxy derivative or the e-monocarboxylic acid, can be activated with N-hydroxysuccinimide in the presence of a coupling agent like a carbodiimide (B86325) (e.g., EDC). syr.edugoogle.com This reaction forms a Vitamin B12-NHS ester, which is an amine-reactive intermediate. google.comscispace.com
This activated ester can then be readily conjugated to a biomolecule of interest (e.g., a protein, peptide, or drug) that possesses a free amine group. google.com The primary advantage of this method is its efficiency and the stability of the resulting amide linkage. syr.edu The formation of the NHS ester as a dominating product has been noted in reactions attempting to create a carboxylic acid from a primary alcohol on the B12 molecule using certain reagents. syr.eduscispace.com This highlights the favorability of this chemistry for creating conjugation-ready Vitamin B12 derivatives.
The specific compound, Vitamin B12 e-NHS Ester, represents a pre-activated form of Vitamin B12, functionalized at the "e" propionamide (B166681) side chain, ready for conjugation to amine-containing molecules.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C67H90CoN14O17P | 160158-29-2 pharmaffiliates.com |
Properties
CAS No. |
160158-29-2 |
|---|---|
Molecular Formula |
C₆₇H₉₀CoN₁₄O₁₇P |
Molecular Weight |
1453.42 |
Synonyms |
Co-(cyano-κC)-e-deamino-e-[(2,5-dioxo-1-pyrrolidinyl)oxy]-cobinamide Dihydrogen Phosphate (Ester) Inner Salt 3’-Ester with (5,6-Dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3; |
Origin of Product |
United States |
Synthetic Methodologies for Vitamin B12 E Nhs Ester and Precursors
Generation of Carboxylic Acid Precursors from Vitamin B12 at the e-Position
The initial step in the synthesis of Vitamin B12 e-NHS ester involves the generation of a carboxylic acid functional group at a specific location on the vitamin B12 molecule. Two primary strategies are employed: regioselective hydrolysis of the peripheral amide groups on the corrin (B1236194) ring and targeted oxidation of the ribose moiety.
Regioselective Hydrolysis of Amide Groups to Obtain e-Monocarboxylic Acid Isomers
The propionamide (B166681) side chains on the corrin ring of vitamin B12 can be hydrolyzed to their corresponding carboxylic acids under mild acidic conditions. researchgate.netnih.gov This process, however, typically results in a mixture of monocarboxylic acid isomers, specifically at the b-, d-, and e-positions. nih.gov
Mild acid hydrolysis, for instance using 0.4 M HCl at room temperature for an extended period, can effectively convert the amide groups to carboxylic acids. researchgate.net The resulting mixture contains the desired e-isomer along with the b- and d-isomers. The separation of these closely related compounds is a significant challenge and is typically achieved using chromatographic techniques. Ion-exchange chromatography, particularly on materials like QAE-Sephadex, has proven effective in isolating the different monocarboxylic acid isomers. researchgate.net The unambiguous assignment of the b-, d-, and e-isomers has been definitively established through modern two-dimensional NMR spectroscopy. nih.gov
| Parameter | Condition | Outcome | Reference |
| Reaction | Mild Acid Hydrolysis | Generation of a mixture of b-, d-, and e-monocarboxylic acid isomers | researchgate.netnih.gov |
| Reagent | 0.4 M Hydrochloric Acid | Cleavage of propionamide side chains | researchgate.net |
| Temperature | Room Temperature | Controlled hydrolysis | researchgate.net |
| Duration | 64 hours | Sufficient time for hydrolysis | researchgate.net |
| Separation | Chromatography on QAE-Sephadex | Isolation of individual monocarboxylic acid isomers | researchgate.net |
Targeted Oxidation Strategies for Ribose-Linked Carboxylic Acids
An alternative approach to generating a carboxylic acid precursor involves the selective oxidation of the primary 5'-hydroxyl group of the ribose moiety in the nucleotide loop of vitamin B12. syr.eduresearchgate.net This method offers the advantage of site-specific modification, avoiding the formation of isomeric mixtures.
A successful strategy employs the use of 2-iodylbenzoic acid (IBX) as a selective oxidizing agent. The reaction is typically carried out in the presence of an O-nucleophile, such as 2-hydroxypyridine (B17775) (HYP), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. researchgate.net This targeted oxidation yields the 5'-carboxylic acid derivative of vitamin B12 in moderate yields. syr.eduresearchgate.net
| Parameter | Condition | Yield | Reference |
| Reaction | Selective Oxidation of 5'-hydroxyl group | 30% | syr.eduresearchgate.net |
| Oxidizing Agent | 2-Iodoxybenzoic acid (IBX) | Conversion of primary alcohol to carboxylic acid | researchgate.net |
| Co-reagent | 2-Hydroxypyridine (HYP) | O-nucleophile to facilitate oxidation | researchgate.net |
| Solvent | Dimethyl sulfoxide (DMSO) | Solubilizes reactants | syr.edu |
| Temperature | 60°C | Promotes the reaction | researchgate.net |
Activation of Carboxylic Acid Precursors to N-Hydroxysuccinimide Esters
Once the carboxylic acid precursor of vitamin B12 is obtained, the next critical step is its activation to an N-Hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards primary amines, enabling efficient conjugation to various biomolecules.
Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide (NHS)
The most common method for the formation of NHS esters from carboxylic acids is through the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). thermofisher.comthermofisher.com This reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the more stable NHS ester. thermofisher.com
For vitamin B12 carboxylic acid derivatives, this coupling is typically performed in an organic solvent like dimethylformamide (DMF). The addition of coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction and suppress side reactions. syr.edu While specific yields for the direct synthesis of this compound are not extensively reported, related amide conjugations using this methodology have been achieved with yields around 40%. syr.edu
| Component | Function | Example Reagent | Reference |
| Carboxylic Acid | Substrate to be activated | Vitamin B12 e-monocarboxylic acid | |
| Coupling Agent | Activates the carboxyl group | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | thermofisher.comthermofisher.com |
| Activating Agent | Forms the reactive ester | N-Hydroxysuccinimide (NHS) | thermofisher.comthermofisher.com |
| Coupling Additive | Enhances efficiency and reduces side reactions | 1-Hydroxybenzotriazole (HOBt) | syr.edu |
| Solvent | Solubilizes reactants and facilitates the reaction | Dimethylformamide (DMF) | syr.edu |
Alternative Activation Chemistries for NHS Ester Formation
While carbodiimide-mediated coupling is widely used, alternative methods for the formation of NHS esters exist. These can be particularly useful to avoid the formation of urea (B33335) byproducts associated with carbodiimides.
One such alternative involves the use of 2-iodylbenzoic acid (IBX). chem-station.com IBX can mediate the oxidative conversion of primary alcohols and aldehydes directly to their corresponding N-hydroxysuccinimide esters. chem-station.com This approach could potentially offer a more direct route from the 5'-hydroxyl group of vitamin B12 to the NHS ester, bypassing the isolation of the carboxylic acid intermediate.
Another alternative chemistry involves the use of halophosphoric acid esters, such as diphenyl chlorophosphate. google.com In this method, the carboxylic acid is reacted with N-hydroxysuccinimide and the chlorophosphate in the presence of a base to form the NHS ester. google.com
Purification and Isolation Protocols for Synthesized this compound
The purification of the synthesized this compound is crucial to remove unreacted starting materials, coupling reagents, and byproducts, ensuring the purity of the final product for subsequent conjugation reactions. High-performance liquid chromatography (HPLC) is the method of choice for the purification of vitamin B12 derivatives due to its high resolution and sensitivity. glsciences.comumanitoba.canih.gov
A common approach involves the use of reversed-phase HPLC (RP-HPLC). nih.gov For the purification of the 5'-carboxylic acid derivative of vitamin B12, a method utilizing an ion-exchange column (SAX) has been successfully employed. syr.edu The separation is typically achieved using a gradient elution system, for example, with a mobile phase consisting of water and an organic modifier like acetonitrile, often with the addition of an acid such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The purified this compound can be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity. nih.govsyr.eduwaters.com
| Parameter | Description | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | glsciences.comumanitoba.canih.gov |
| Column Type | Ion-Exchange (e.g., SAX) or Reversed-Phase (e.g., C18) | syr.eduumanitoba.ca |
| Mobile Phase A | Water | syr.edu |
| Mobile Phase B | Acetonitrile/Phosphate Buffer or Acetonitrile with TFA | syr.edunih.gov |
| Detection | UV-Vis Spectroscopy (e.g., at 361 nm) | nih.gov |
| Characterization | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | nih.govsyr.eduwaters.com |
Chemical Reactivity and Mechanistic Studies of N Hydroxysuccinimide Esters in Bioconjugation
Fundamental Reaction Mechanism of NHS Esters with Primary Amines to Form Amide Bonds
The primary reaction of an NHS ester is with a nucleophilic primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group of a protein. nih.govresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond between the target molecule and the NHS ester-containing moiety. glenresearch.comthermofisher.com
R-NHS + R'-NH₂ → R-CO-NH-R' + NHS
Where:
R-NHS represents the N-Hydroxysuccinimide ester
R'-NH₂ represents the primary amine-containing molecule
R-CO-NH-R' is the resulting amide conjugate
NHS is the N-hydroxysuccinimide byproduct
This reaction is favored due to the good leaving group nature of N-hydroxysuccinimide. glenresearch.com
Specific Considerations for Reactivity in Aqueous and Organic Solvent Systems
The solvent system plays a critical role in the efficiency of NHS ester conjugation reactions.
Aqueous Systems:
Water is the most common solvent for bioconjugation reactions involving proteins and other biological macromolecules. lumiprobe.com However, NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that reduces the efficiency of the desired amidation. thermofisher.comthermofisher.com The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. thermofisher.com For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 9. thermofisher.comthermofisher.com
Organic Solvent Systems:
For non-sulfonated NHS esters that have poor water solubility, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to first dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.comthermofisher.com It is crucial to use high-purity, amine-free DMF, as any contaminating primary or secondary amines can react with the NHS ester. lumiprobe.comlumiprobe.com Performing the reaction in anhydrous organic solvents can minimize hydrolysis, potentially leading to higher modification efficiencies. lumiprobe.comcovachem.com In such non-aqueous environments, a tertiary amine base like triethylamine (B128534) or diisopropylethylamine is often added to facilitate the reaction. lumiprobe.com
| Solvent System | Advantages | Disadvantages |
| Aqueous | Biocompatible, suitable for proteins and other macromolecules. | Hydrolysis of NHS ester is a significant competing reaction. |
| Organic (e.g., DMSO, DMF) | Good for dissolving water-insoluble NHS esters, can reduce hydrolysis. | May denature sensitive biomolecules, requires careful solvent selection to avoid side reactions. |
Examination of Side Reactions with Other Nucleophilic Amino Acid Residues (e.g., Serine, Threonine, Tyrosine) and Their Mitigation
While NHS esters are primarily reactive towards primary amines, they can also undergo side reactions with other nucleophilic amino acid residues, particularly at higher pH values. nih.govresearchgate.net
Tyrosine: The hydroxyl group of tyrosine can be acylated by NHS esters, forming an unstable ester linkage. nih.govresearchgate.net
Serine and Threonine: The hydroxyl groups of serine and threonine can also react with NHS esters, though generally to a lesser extent than tyrosine. nih.govresearchgate.net
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react with NHS esters to form a thioester, which is less stable than an amide bond and can be hydrolyzed or displaced by amines. glenresearch.comstackexchange.com
These side reactions are generally less favorable than the reaction with primary amines and the resulting linkages are often less stable. glenresearch.com
Mitigation of Side Reactions:
Several strategies can be employed to minimize these unwanted side reactions:
pH Control: Carefully controlling the pH of the reaction is the most effective way to enhance selectivity. Performing the reaction at a pH between 7.2 and 8.5 favors the reaction with primary amines over other nucleophiles. thermofisher.com
Reaction Time: Limiting the reaction time can help to reduce the extent of slower-forming side products.
Reagent Concentration: Using the lowest effective concentration of the NHS ester can also help to minimize off-target reactions.
| Amino Acid Residue | Reactive Group | Potential Side Reaction | Mitigation Strategies |
| Tyrosine | Phenolic hydroxyl | O-acylation | pH control (7.2-8.5), limit reaction time |
| Serine | Primary hydroxyl | O-acylation | pH control (7.2-8.5), limit reaction time |
| Threonine | Secondary hydroxyl | O-acylation | pH control (7.2-8.5), limit reaction time |
| Cysteine | Sulfhydryl | S-acylation (Thioester formation) | pH control, use of thiol-specific blocking agents if necessary |
Influence of pH and Buffer Composition on Reaction Efficiency and Selectivity
The pH of the reaction medium is a critical parameter governing both the efficiency and selectivity of NHS ester conjugations. lumiprobe.comwindows.net For the reaction with primary amines to occur, the amine must be in its unprotonated, nucleophilic state. lumiprobe.com Since the pKa of the ε-amino group of lysine is around 10.5, a pH in the range of 7.2 to 8.5 provides a sufficient concentration of deprotonated amines to react with the NHS ester while minimizing the rate of hydrolysis of the ester. thermofisher.comnih.gov An optimal pH for many NHS ester labeling reactions is often cited as 8.3-8.5. lumiprobe.comlumiprobe.com At lower pH values, the amine is protonated and non-nucleophilic, thus hindering the reaction. lumiprobe.com At higher pH values, the rate of NHS ester hydrolysis becomes excessively rapid, leading to a significant reduction in conjugation yield. lumiprobe.comthermofisher.com
The choice of buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comcovachem.com However, Tris or glycine (B1666218) can be used to quench the reaction once the desired conjugation is complete. thermofisher.com Commonly used buffers for NHS ester reactions include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.com
| pH Range | Effect on Primary Amines | Effect on NHS Ester | Overall Reaction Efficiency |
| < 7 | Mostly protonated (non-nucleophilic) | Relatively stable | Low |
| 7.2 - 8.5 | Sufficiently deprotonated for reaction | Moderate hydrolysis | Optimal |
| > 8.5 | Mostly deprotonated (highly nucleophilic) | Rapid hydrolysis | Decreased due to hydrolysis |
Kinetic Studies of Vitamin B12 e-NHS Ester Coupling Reactions
Detailed kinetic studies specifically for the coupling reactions of this compound are not extensively available in the public domain. However, the general principles of NHS ester kinetics can be applied to understand its expected reactivity.
The rate of the reaction between an NHS ester and a primary amine is dependent on several factors, including the concentration of both reactants, the pH of the solution, and the temperature. The reaction is typically second-order, being first-order with respect to both the NHS ester and the amine.
Kinetic studies on other NHS ester systems have shown that the rate of aminolysis is generally significantly faster than the rate of hydrolysis under optimal pH conditions. For example, a study on the aminolysis of N-succinimidyl p-nitrobenzoate showed a broad range of reactivity with various amines. mst.edu
While specific rate constants for this compound are not provided here, it is expected that its reactivity profile would follow these general principles. Empirical optimization of reaction conditions, including pH, temperature, and reactant concentrations, would be necessary to maximize the yield of the Vitamin B12 conjugate. Further research is warranted to elucidate the specific kinetic parameters of this compound coupling reactions.
Advanced Bioconjugation Strategies Utilizing Vitamin B12 E Nhs Ester
Covalent Attachment to Proteins and Peptides via Amide Linkage
The most common and versatile strategy for conjugating molecules to proteins and peptides involves targeting primary amines (–NH2). thermofisher.com These amines are readily available at the N-terminus of every polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.comresearchgate.net Vitamin B12 e-NHS ester leverages this chemistry to form stable, covalent amide bonds with proteins and peptides. The reaction proceeds via nucleophilic attack of the primary amine on the highly reactive NHS ester, resulting in the formation of an amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com This reaction is typically performed in aqueous buffers at a physiological to slightly alkaline pH (7.2 to 8.5). thermofisher.comlumiprobe.com
The primary amine groups of lysine (ε-amines) and the polypeptide N-terminus are excellent targets for modification due to their high nucleophilicity and frequent exposure on the protein surface. thermofisher.comresearchgate.net The use of this compound allows for the direct acylation of these sites. Because most proteins contain multiple lysine residues, this method can lead to the attachment of several Vitamin B12 molecules per protein. nih.gov
The reaction is highly dependent on pH; at low pH, the amine groups are protonated and non-reactive, while at excessively high pH, the NHS ester is prone to rapid hydrolysis, which reduces conjugation efficiency. lumiprobe.com The optimal pH range of 8.3-8.5 balances amine reactivity with NHS ester stability. lumiprobe.com This approach has been used to covalently couple cobalamin derivatives to various proteins, including serum albumin. nih.gov The resulting stable amide bond ensures that the Vitamin B12 moiety remains attached to the protein under physiological conditions. nih.gov
A critical consideration in designing Vitamin B12 bioconjugates is ensuring that the attachment of a cargo molecule does not hinder the vitamin's recognition by its transport proteins, such as transcobalamin (TCII). researchgate.net The position of conjugation and the nature of the linker connecting B12 to the target molecule are paramount for preserving bioactivity. researchgate.netmurdoch.edu.au Modifications at the 5'-position on the ribose moiety of Vitamin B12 are a well-established approach that allows for the attachment of therapeutics without disrupting the vitamin's interaction with its transport system. researchgate.net
Molecular dynamics studies of a Vitamin B12-insulin conjugate, where insulin (B600854) was attached at the ribose 5'-hydroxy position, revealed that a segment of the insulin B-chain (B22-B30) acted as a long, flexible tether. murdoch.edu.au This "linker" effectively separates the bulk of the insulin protein from the Vitamin B12 molecule, allowing the vitamin portion to bind to transcobalamin without significant steric hindrance. murdoch.edu.auresearchgate.net Similarly, in the design of Vitamin B12-PNA conjugates, varying the length of the spacer between the vitamin and the nucleic acid analog has been explored to optimize biological activity. researchgate.net These findings underscore the importance of linker design in creating functional conjugates that maintain stability and the essential biological recognition of the Vitamin B12 core.
Conjugation to Nucleic Acids and Analogs (e.g., Aptamers, Oligonucleotides)
Vitamin B12's dedicated transport pathway can be exploited to deliver nucleic acids and their analogs into cells, particularly bacteria that have specific uptake systems like the BtuB receptor. springernature.comnih.gov This "Trojan horse" strategy involves conjugating the vitamin to oligonucleotides or their mimics, such as Peptide Nucleic Acids (PNAs), which are synthetic DNA analogs with a peptide-like backbone. nih.govnih.gov These conjugates can be used as antisense agents to target bacterial DNA or RNA, acting as potential antibacterial agents. springernature.com
This compound is a suitable reagent for this purpose when conjugating to nucleic acids that have been modified to contain a primary amine. lumiprobe.com The NHS ester reacts with the amino-modified oligonucleotide or aptamer to form a stable amide bond, covalently linking the B12 delivery vehicle to its nucleic acid cargo. Once conjugated, the Vitamin B12 portion is recognized by the bacterial cell's uptake machinery, facilitating the transport of the otherwise impermeable PNA or oligonucleotide across the cell envelope. springernature.comnih.gov
Immobilization onto Solid Supports and Nanomaterials
Immobilizing Vitamin B12 onto solid supports and nanomaterials is a key strategy for applications in diagnostics, biocatalysis, and targeted drug delivery. mdpi.comrsc.org this compound provides a robust method for covalent attachment to surfaces that have been functionalized with primary amines. This covalent linkage is more stable than simple physical adsorption, preventing leaching of the vitamin from the support material. figshare.com
Polymeric microspheres and nanoparticles, such as solid lipid nanoparticles (SLNs) and those made from poly(lactic-co-glycolic acid) (PLGA), are widely used as drug delivery carriers. mdpi.comnih.gov Surface functionalization of these nanoparticles with Vitamin B12 can enhance their targeting to cells that overexpress B12 receptors, such as certain cancer cells. mdpi.comnih.gov
The conjugation process often involves a multi-step approach. First, the nanoparticle surface is modified to introduce reactive functional groups. For example, a surface with hydroxyl groups can be treated with succinic anhydride (B1165640) to introduce carboxyl groups. nih.gov These carboxyl groups are then activated with a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide to form an NHS ester on the nanoparticle surface. This activated surface can then react with an amine-derivatized Vitamin B12. Alternatively, if the nanoparticle surface is aminated, it can react directly with this compound to form a stable amide linkage, effectively coating the nanoparticle with the vitamin.
Graphene and its derivatives, such as graphene oxide (GO), are 2D materials with exceptional electronic and physical properties, making them attractive for use in biosensors and electrocatalysis. nih.govnih.govsciencedaily.com Immobilizing Vitamin B12 onto graphene surfaces can create hybrid materials with novel functionalities. For instance, a Vitamin B12-graphene oxide conjugate has been developed as an efficient electrocatalyst for the reduction of carbon dioxide. nih.gov In another application, GO functionalized with Vitamin B12 has been shown to promote the regeneration of injured nerve cells. nih.gov
Covalent attachment is crucial for the stability and performance of these materials. Graphene oxide is rich in oxygen-containing functional groups (carboxyl, hydroxyl, epoxy), which can be chemically modified to introduce primary amines. These aminated GO sheets can then serve as a platform for the covalent immobilization of this compound. This covalent strategy ensures a durable linkage between the vitamin and the 2D material, which is essential for applications requiring long-term stability. figshare.comrsc.org
Incorporation into Hydrogels and Bio-polymeric Systems
The covalent integration of Vitamin B12 derivatives into hydrogels and other bio-polymeric systems represents a sophisticated strategy to create advanced biomaterials with tailored properties and functionalities. Among the various conjugation methods, the use of amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, provides a robust and efficient means to immobilize Vitamin B12 within a polymer network. This section focuses on the incorporation of this compound, a reactive form of Vitamin B12, into such systems.
The "e" designation in this compound refers to the specific propionamide (B166681) side chain on the corrin (B1236194) ring that has been hydrolyzed to a carboxylic acid and subsequently activated to an NHS ester. This site-specific modification is crucial as it allows for the covalent attachment of Vitamin B12 to other molecules or polymer backbones without significantly compromising its intrinsic biological recognition, a critical factor for applications involving targeted delivery. syr.edunih.gov
The general strategy for incorporating this compound into a hydrogel or bio-polymeric system involves the reaction of the NHS ester with primary amine groups present on the polymer chains. This results in the formation of stable amide bonds, effectively tethering the Vitamin B12 molecule to the biomaterial.
Research Findings on Vitamin B12-Functionalized Hydrogels
While direct studies on "this compound" are not extensively detailed in the public domain, a significant body of research exists on the incorporation of Vitamin B12 into hydrogels through various means, including covalent conjugation. These studies provide valuable insights into the expected properties and performance of hydrogels functionalized with Vitamin B12 via an NHS ester linkage.
Research has demonstrated that the incorporation of Vitamin B12 can influence the physicochemical properties of hydrogels, including their swelling behavior, mechanical strength, and degradation kinetics. For instance, the introduction of the relatively large and complex Vitamin B12 molecule can alter the crosslinking density and hydrophilicity of the hydrogel network.
A key application of Vitamin B12-functionalized hydrogels is in the development of controlled drug delivery systems. acs.org By physically entrapping or covalently binding Vitamin B12, these hydrogels can be designed for sustained release. acs.org Furthermore, leveraging the natural uptake pathways of Vitamin B12 in the body, these functionalized biomaterials can be engineered for targeted delivery to specific cells or tissues.
The following table summarizes hypothetical research findings for a series of hydrogels functionalized with varying concentrations of this compound, based on trends observed in related studies of modified biopolymeric systems.
| Hydrogel Formulation | This compound Concentration (mol%) | Swelling Ratio (%) | Compressive Modulus (kPa) | In Vitro Vitamin B12 Release at 24h (%) |
|---|---|---|---|---|
| Control (Unmodified Hydrogel) | 0 | 450 ± 25 | 15.2 ± 1.8 | N/A |
| VB12-H1 | 0.1 | 435 ± 20 | 16.5 ± 2.1 | 5.2 ± 0.8 |
| VB12-H2 | 0.5 | 410 ± 18 | 18.1 ± 2.5 | 3.8 ± 0.6 |
| VB12-H3 | 1.0 | 380 ± 15 | 20.3 ± 2.9 | 2.1 ± 0.4 |
Detailed Research Findings
Further detailed investigation into these systems would likely involve a comprehensive characterization of the biomaterials. Spectroscopic analysis, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be employed to confirm the successful covalent conjugation of Vitamin B12 to the polymer backbone through the formation of the amide bond. nih.gov
Microscopic techniques, including Scanning Electron Microscopy (SEM), would be utilized to visualize the morphology and porous structure of the hydrogels. The incorporation of Vitamin B12 could potentially alter the pore size and interconnectivity, which in turn would influence nutrient transport and cell infiltration in tissue engineering applications.
The biological performance of these functionalized hydrogels is of paramount importance. In vitro cell culture studies would be conducted to assess the cytocompatibility of the Vitamin B12-modified materials. Furthermore, the cellular uptake of the conjugated Vitamin B12 could be quantified to validate the targeting potential of the system.
The following table outlines expected outcomes from detailed characterization and biological evaluation of a hydrogel functionalized with this compound compared to an unmodified control hydrogel.
| Parameter | Control Hydrogel | Vitamin B12-Functionalized Hydrogel | Anticipated Outcome |
|---|---|---|---|
| FTIR Spectroscopy | Characteristic peaks of the base polymer | New amide I and II bands confirming conjugation | Successful covalent attachment of Vitamin B12 |
| Swelling Behavior in PBS (pH 7.4) | High swelling ratio | Slightly reduced swelling ratio | Increased crosslinking density due to Vitamin B12 incorporation |
| In Vitro Biocompatibility (Cell Viability %) | > 95% | > 90% | The material is non-cytotoxic and suitable for biomedical applications |
| Cellular Uptake (Target Cells) | Minimal | Enhanced uptake via Vitamin B12 receptors | Demonstrates the potential for targeted delivery |
Research Applications of Vitamin B12 E Nhs Ester Conjugates As Molecular Tools
Development of Molecular Probes for Biochemical Research
The ability to attach reporter molecules like fluorophores and radioisotopes to the vitamin B12 scaffold without significantly impairing its recognition by transport proteins is a cornerstone of its use as a molecular tool. This has led to the development of sophisticated probes for visualizing and tracking biological processes.
Synthesis of Fluorescently Labeled Cobalamin Analogs for In Vitro Imaging
The synthesis of fluorescently labeled vitamin B12 analogs is a powerful strategy for studying cellular uptake and distribution through techniques like epifluorescence microscopy and flow cytometry. acs.org The common approach involves the use of NHS esters of fluorophores, which react efficiently with an amino-functionalized vitamin B12 derivative. acs.orgnih.gov
A widely used method begins with the modification of cobalamin to introduce a primary amine, for instance, by creating β-(3-aminopropyl)cobalamin. acs.org This amine-modified B12 then serves as a reactive handle. It is subsequently reacted with the NHS ester of a chosen fluorophore, such as fluorescein, Oregon Green, or Bodipy650, to yield the final fluorescent conjugate. acs.orgnih.gov This conjugation is typically performed at a slightly alkaline pH (8.3-8.5) in a suitable solvent like dimethylformamide (DMF) or an aqueous buffer. lumiprobe.cominterchim.fr This reaction links the fluorophore to the vitamin B12 molecule through a stable amide bond. acs.org Importantly, when the conjugation occurs at the upper-axial (β) ligand position, the resulting molecule generally retains its ability to be recognized and bound by the transport protein, transcobalamin. acs.org
| Fluorophore NHS Ester | Resulting B12 Conjugate | Isolated Yield (%) | Reference |
| Oregon Green NHS Ester | Oregon Green Cobalamin | 73% | acs.org |
| Naphthofluorescein NHS Ester | Naphthofluorescein Cobalamin | 64% | acs.org |
| Fluorescein NHS Ester | Fluorescein Cobalamin | 60% | acs.org |
| Bodipy650-NHS Ester | Bodipy650-cobalamin | Not specified | nih.gov |
These fluorescent cobalamin analogs, sometimes referred to as "CobalaFluors," have proven to be stable and robust tools for imaging the transcobalamin receptor, which is often overexpressed on cancer cells. acs.orgnih.gov
Radiosynthesis of B12 Conjugates for Tracer Studies in Research Models
For in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), vitamin B12 conjugates can be labeled with radioisotopes. The synthesis strategy for these radiotracers typically involves a post-labeling approach where a bifunctional chelator is first conjugated to the vitamin B12 molecule. researchgate.net
This process often utilizes NHS ester chemistry. A chelating agent, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), is functionalized with an NHS ester. This activated chelator is then reacted with an amine-modified vitamin B12 derivative, forming a stable B12-chelator conjugate. researchgate.net This conjugate can then be purified and subsequently radiolabeled by incubation with a solution containing the desired metallic radioisotope (e.g., ⁸⁹Zr, ⁹⁹mTc, ¹¹¹In). researchgate.net The chelator securely sequesters the radioisotope, allowing the entire complex to be tracked in research models. These radiolabeled B12 derivatives have shown potential as PET imaging agents to probe the enhanced nutrient demand of proliferating tumors. researchgate.netresearchgate.net
Investigation of Receptor-Mediated Transport Mechanisms in Model Systems
Vitamin B12 e-NHS ester and related conjugates are invaluable for studying the intricate mechanisms of how vitamin B12 is transported into and across cells. By attaching various molecules to B12, researchers can explore the capacity and specificity of its natural transport system.
Studies on Cellular Uptake Pathways of B12 Conjugates in Cultured Cells (e.g., cancer cell lines, Caco-2 monolayers)
The cellular uptake of vitamin B12 is an active process mediated by specific receptors, making it an attractive target for delivering conjugated molecules into cells. nih.govresearchgate.net Studies using B12-conjugated nanoparticles in various cell culture models have demonstrated that this strategy significantly enhances cellular internalization compared to non-conjugated counterparts. nih.govnih.gov
For example, in studies with Calu-3 bronchial epithelial cells, B12-conjugated nanoparticles showed significantly higher uptake than unmodified nanoparticles. nih.gov The use of endocytosis inhibitors in these studies revealed that the uptake of B12-bearing nanoparticles is complex, involving both clathrin-mediated and caveolae-mediated pathways. nih.gov Similar enhanced transport has been observed in intestinal Caco-2 cell monolayers, a standard model for the intestinal barrier. nih.govmdpi.com The underlying mechanism relies on the B12 conjugate binding to its specific receptors, such as the transcobalamin II receptor (TCblR/CD320), which is overexpressed in many types of cancer cells and is responsible for the uptake of the transcobalamin-bound vitamin. mdpi.comresearchgate.net
| Cell Line | B12 Conjugate Type | Key Research Finding | Reference |
| Calu-3 (Airway Epithelium) | B12-conjugated polystyrene nanoparticles (50 nm) | Uptake was ~45% higher compared to unmodified nanoparticles (45 µg vs. 31 µg). | nih.gov |
| Calu-3 (Airway Epithelium) | B12-conjugated nanoparticles | Uptake involves both clathrin- and caveolae-mediated endocytosis. | nih.gov |
| Caco-2 (Intestinal Epithelium) | B12-conjugated polymeric micelles | Enhanced drug permeability across the cell monolayer. | researchgate.net |
| Gastric Cancer Cells (CD320-overexpressing) | B12-conjugated PLGA-PEG nanoparticles | Effectively delivered microRNAs with enhanced cellular uptake. | mdpi.com |
Assessment of Bioavailability Enhancement Mechanisms in In Vitro and Ex Vivo Models
A primary goal of creating B12 conjugates is to enhance the bioavailability of molecules that are otherwise poorly absorbed. In vitro and ex vivo models are crucial for assessing the effectiveness of this strategy. The core mechanism for bioavailability enhancement is the hijacking of the natural B12 uptake pathway to ferry conjugated cargo across biological barriers, such as the intestinal or airway epithelium. nih.govresearchgate.net
Studies using Caco-2 cell monolayers have shown that B12 conjugated to polymeric micelles can increase the permeability of an incorporated drug by 2- to 3-fold. researchgate.net This enhancement is attributed to receptor-mediated transport initiated by the binding of the B12 conjugate to Intrinsic Factor. researchgate.net Similarly, B12-conjugated nanoparticles have been shown to transport across polarized Calu-3 cell layers much more efficiently than their unmodified counterparts. nih.gov Ex vivo models using rat intestinal mucosa have further corroborated these findings, demonstrating the improved permeation ability of B12 conjugates. mdpi.com These studies collectively confirm that by mimicking the natural vitamin, B12 conjugates can effectively engage the body's dedicated transport machinery to overcome absorption barriers.
Engineering of Research Tools for Protein Interaction and Structure Studies
This compound conjugates are valuable molecular tools for elucidating protein interactions and structures. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on proteins, forming stable amide bonds. This reactivity allows for the covalent attachment of the vitamin B12 moiety to proteins of interest, enabling a range of applications in biochemical and structural biology research.
Chemical Cross-linking Applications for Integral Membrane Protein Complexes Analysis
Chemical cross-linking coupled with mass spectrometry has become a powerful technique for studying the structure of protein complexes. covalx.com Homobifunctional N-hydroxysuccinimide (NHS) esters are frequently used as cross-linking reagents that target primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. nih.govthermofisher.com The reaction of an NHS ester with a primary amine results in a stable amide bond and the release of N-hydroxysuccinimide. thermofisher.com
This compound can be utilized as a cross-linking agent to investigate the architecture of integral membrane protein complexes. This approach is particularly useful for stabilizing transient or weak interactions within these complexes, allowing for their subsequent analysis by techniques like mass spectrometry. For instance, NHS esters have been successfully employed to stabilize and study membrane protein complexes like PglK and BtuC2D2, even in the presence of detergents required to solubilize them. ethz.chnih.gov The efficiency of this cross-linking is dependent on the protein structure, including the number and accessibility of lysine residues and the distance between them. nih.gov
By using a this compound with a defined spacer arm length, researchers can introduce distance constraints that aid in the structural determination of membrane protein complexes. The large vitamin B12 molecule can also serve as a reporter group, facilitating the detection and analysis of cross-linked products.
Probing Protein-Ligand Interactions in Biochemical Assays
Understanding the interactions between proteins and their ligands is fundamental to biology. This compound can be employed to develop probes for studying these interactions in various biochemical assays. By conjugating the vitamin B12 moiety to a known ligand of a target protein, researchers can create a tool to investigate the binding site and affinity of the interaction.
Techniques such as Saturation Transfer Difference NMR (STD-NMR) and molecular docking are used to study the molecular recognition patterns between vitamin B12 and proteins. nih.gov These studies have revealed that the interaction between vitamin B12 and proteins can vary significantly, with some proteins exhibiting high binding affinity. nih.gov For example, the binding of vitamin B12 to transport proteins is a critical area of research. researchgate.net
A this compound conjugate of a specific ligand can be used in competitive binding assays to determine the binding affinity of other potential ligands. In such an assay, the displacement of the vitamin B12-labeled ligand by an unlabeled competitor is measured, providing a quantitative measure of the competitor's binding strength. The vitamin B12 tag can be detected through various methods, including spectroscopic or immunological techniques.
Design of Advanced Biosensing and Analytical Research Platforms
The unique properties of vitamin B12, combined with the reactive nature of the NHS ester, make this compound a versatile building block for the creation of sophisticated biosensing and analytical platforms. These platforms can be tailored for high sensitivity and selectivity in the detection of a wide range of analytes.
Fabrication of Immunosensors for In Vitro Detection
Immunosensors are a class of biosensors that utilize the specific binding between an antibody and its antigen for detection. This compound can be used to fabricate immunosensors for the in vitro detection of vitamin B12 itself or for the detection of antibodies against vitamin B12.
In a common format, an immunosensor for vitamin B12 detection can be developed based on a competitive immunoassay. In this setup, a known amount of this compound is immobilized onto the sensor surface. The sample containing an unknown concentration of vitamin B12 is then mixed with a limited amount of anti-vitamin B12 antibody and applied to the sensor. The free vitamin B12 in the sample competes with the immobilized vitamin B12 for binding to the antibody. A lower concentration of vitamin B12 in the sample will result in more antibodies binding to the sensor surface, leading to a higher signal, and vice versa. Various detection methods, such as fluorescence or electrochemical signals, can be employed to quantify the amount of bound antibody.
Development of Electrochemical Sensors for Cobalamin Research
Electrochemical sensors offer a sensitive and often label-free approach for the detection of various analytes, including cobalamins. nih.gov Several electrochemical methods have been developed for the determination of vitamin B12, utilizing different electrode modifications to enhance sensitivity and selectivity. ekb.egresearchgate.netmdpi.com
This compound can be used to functionalize the surface of electrodes, creating a specific recognition layer for cobalamin-binding proteins or other molecules. For example, the NHS ester can react with amine groups on a modified electrode surface, covalently attaching the vitamin B12 molecule. This functionalized electrode can then be used to study the binding of proteins that interact with vitamin B12, such as intrinsic factor or transcobalamin. The binding event can be detected as a change in the electrochemical properties of the electrode surface, such as capacitance or impedance.
Below is a table summarizing the performance of some electrochemical sensors developed for vitamin B12 detection:
| Sensor Platform | Linear Range | Limit of Detection (LOD) |
| Poly(methylene blue) with zinc oxide nanoparticles on glassy carbon electrode | 0.099–69.51 μM | 0.0104 µM ekb.eg |
| Gold/polypyrrole/ferromagnetic nanoparticles/triazine dendrimer electrode | 2.50 nM–0.5 μM | Not Specified researchgate.net |
| Nickel zeolite/carbon black modified glassy carbon electrode | 0.003–0.1 mg L⁻¹ | 1.092 μg L⁻¹ mdpi.com |
Integration into Plasmonic Biosensing Architectures
Plasmonic biosensors, which utilize the phenomenon of surface plasmon resonance (SPR), are highly sensitive label-free detection platforms. mdpi.com These sensors measure changes in the refractive index at the sensor surface, which occur upon the binding of an analyte.
This compound can be integrated into plasmonic biosensing architectures to create specific sensors for vitamin B12 or its binding partners. The NHS ester can be used to covalently attach the vitamin B12 molecule to the gold surface of an SPR sensor chip that has been pre-functionalized with a self-assembled monolayer containing primary amines. This immobilized vitamin B12 can then be used in a competitive assay format, similar to the immunosensor described earlier, or to directly study the binding kinetics and affinity of vitamin B12-protein interactions. dntb.gov.ua
The integration of nanomaterials like graphene and gold nanoparticles can further enhance the sensitivity of plasmonic biosensors. arxiv.orgqub.ac.uk For example, graphene-based plasmonic biosensors have shown great promise for the highly sensitive detection of biomolecules. arxiv.org A this compound could be used to functionalize such advanced plasmonic surfaces for the development of next-generation cobalamin sensors.
Catalytic Applications in Organic Synthesis (Cobalamin-mediated reactions, not specific to NHS ester)
Vitamin B12, or cobalamin, is a naturally occurring organometallic complex that serves as a crucial cofactor for various enzymes. nih.gov Its unique chemical reactivity, centered around the cobalt ion within the corrin (B1236194) ring, has been harnessed for applications in organic synthesis. nih.gov Because it is a natural, non-toxic, and environmentally benign cobalt complex, cobalamin is an attractive catalyst for a range of chemical transformations. nih.gov The catalytic activity is primarily dependent on the versatile cobalt center, which can exist in different oxidation states, most notably Co(I), Co(II), and Co(III). The formation and cleavage of the cobalt-carbon (Co-C) bond are fundamental to its role in enzymatic reactions such as isomerization, dehalogenation, and methyl transfer. nih.govnih.gov In synthetic organic chemistry, these inherent properties are exploited to mediate reactions that hold promise for environmentally friendly cobalt catalysis. nih.gov
Dehalogenation Reactions
Cobalamin-mediated reductive dehalogenation has emerged as a significant strategy for the detoxification of halogenated environmental pollutants, such as chloroethylenes and polychlorinated biphenyls (PCBs). acs.orgdiamond.ac.uknih.gov This process is catalyzed by the supernucleophilic Co(I) state of cobalamin, often referred to as Cbl(I) or B12s, which can act as both a potent reductant and a powerful nucleophile. acs.orgunl.edu The reaction is central to the function of a class of B12-dependent enzymes known as reductive dehalogenases, which are found in organohalide-respiring bacteria. diamond.ac.uknih.gov
The mechanism of dehalogenation can proceed through several competing pathways, including outer-sphere electron transfer, inner-sphere nucleophilic substitution (SN2), and nucleophilic addition. acs.org In the case of highly chlorinated ethylenes like perchloroethylene and trichloroethylene, the reaction predominantly follows an inner-sphere nucleophilic substitution pathway. acs.org In contrast, less-chlorinated ethylenes tend to react through an inner-sphere nucleophilic addition mechanism. acs.org Computational and experimental studies have provided detailed insights into these competing pathways. acs.org A key proposal for the enzymatic mechanism involves the cobalamin cofactor directly attacking the substrate's halogen atom, leading to the cleavage of the carbon-halogen bond. nih.gov This contrasts with other B12-dependent enzymes where carbon-cobalt bond chemistry is central. nih.gov
The versatility of cobalamin in mediating dehalogenation is illustrated by its ability to act on a variety of organohalide substrates. The specific reaction pathway and efficiency can be influenced by factors such as the substrate's reduction potential and the degree of halogenation. acs.org
Table 1: Mechanistic Pathways in Cobalamin-Mediated Dehalogenation of Chloroethylenes
| Substrate | Dominant Pathway | Mechanistic Details |
|---|---|---|
| Perchloroethylene (PCE) | Inner-sphere Nucleophilic Substitution | Cob(I)alamin directly attacks a chlorine atom, displacing the rest of the molecule. acs.org |
| Trichloroethylene (TCE) | Inner-sphere Nucleophilic Substitution | Similar to PCE, with a direct SN2-type reaction. acs.org |
This table summarizes the primary reaction mechanisms for different chloroethylene substrates as determined by experimental and computational studies. acs.org
Methyl Transfer and Isomerization Studies
Cobalamin is a central figure in biological methyl transfer reactions, most notably in the function of methionine synthase. nih.govresearchgate.net This enzyme utilizes methylcobalamin (B1676134) (MeCbl) to transfer a methyl group to homocysteine, forming methionine. nih.gov The catalytic cycle involves the shuttling of the cobalt center between the Co(I) and Me-Co(III) states. researchgate.net The supernucleophilic cob(I)alamin abstracts a methyl group from N5-methyltetrahydrofolate to regenerate MeCbl. nih.gov This inherent ability to act as a methyl group shuttle has been explored in biocatalytic applications. researchgate.netacs.org
Cobalamin-dependent methyltransferases have been utilized for the constitutional isomerization of substituted catechol monomethyl ethers. acs.org For example, these enzymes can transform isovanillin (B20041) into its valuable regioisomer, vanillin. acs.org The proposed mechanism involves the transfer of the methyl group from the substrate's hydroxyl group to the cobalamin cofactor. The resulting demethylated substrate can then dissociate, and another molecule can bind and accept the methyl group at a different position, leading to isomerization. acs.org This process demonstrates a novel application of cobalamin's methyl-carrying capacity for biocatalytic C-O bond reorganization. acs.org
These methyltransferases showcase the potential for developing new biocatalytic tools, as isomerization via methyl transfer is a rare capability among enzymes. acs.org
Table 2: Examples of Cobalamin-Dependent Isomerization
| Substrate | Product | Biocatalyst System | Key Finding |
|---|---|---|---|
| Isovanillin | Vanillin | Cobalamin-dependent methyl transferase | Successful transformation to the regioisomer with significant excess. acs.org |
| Guaiacol derivatives | Catechol derivatives | Cobalamin methyltransferases (cob-MT) | Demonstrated the ability to shuttle methyl groups between structurally related molecules. researchgate.net |
This table presents examples of isomerization reactions catalyzed by cobalamin-dependent enzyme systems.
Analytical Characterization Techniques for Vitamin B12 E Nhs Ester and Its Conjugates
Spectroscopic Methods
Spectroscopic techniques are fundamental in the analysis of Vitamin B12 e-NHS ester and its conjugates, offering non-destructive and highly informative data.
UV-Vis Spectroscopy for Concentration and Conjugation Confirmation
UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of Vitamin B12 and its derivatives in solution. mt.comijcce.ac.ir Cyanocobalamin, the core structure of Vitamin B12, exhibits characteristic absorption peaks in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration, allowing for quantification. Typically, Vitamin B12 absorbs light at wavelengths of 254 nm and 361 nm. umanitoba.ca
Following a conjugation reaction, such as the coupling of this compound to a protein, UV-Vis spectroscopy can provide initial confirmation of the conjugation. nih.gov A shift in the absorption spectrum or the appearance of new peaks can indicate the formation of the conjugate. By analyzing the spectral data, researchers can estimate the degree of labeling, which is the average number of Vitamin B12 molecules attached to each target molecule.
| Wavelength (nm) | Application |
| ~254 | Quantification of Vitamin B12 |
| ~361 | Quantification of Vitamin B12 |
| Spectral Shift | Confirmation of Conjugation |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov For this compound, FTIR can confirm the presence of the N-hydroxysuccinimide (NHS) ester group, which is critical for its reactivity towards primary amines on target molecules. The spectrum of Vitamin B12 itself shows characteristic peaks corresponding to the amide groups of the propionamide (B166681) side chains (around 1630-1675 cm⁻¹) and the breathing modes of the corrin (B1236194) ring (around 1575 and 1545 cm⁻¹). nih.goviosrphr.org
After conjugation, the disappearance or significant reduction of the NHS ester peaks, coupled with the characteristic bands of the target molecule (e.g., a protein's amide I and II bands), provides strong evidence of successful covalent bond formation. researchgate.netnih.gov
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 1630-1675 | Amide I C=O stretch (propionamide) | Characteristic of Vitamin B12 core |
| 1545-1575 | Corrin ring breathing modes | Characteristic of Vitamin B12 core |
| Varies | NHS ester peaks | Presence indicates unreacted ester |
| Varies | Target molecule peaks | Confirmation of conjugate components |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules. nih.govresearchgate.net For Vitamin B12 derivatives, ¹H and ¹³C NMR are used to confirm the structure and identify the site of modification, such as the attachment of the NHS ester to one of the propionamide side chains. nih.govnih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for unambiguously assigning the positions of functional groups. nih.gov
In the context of this compound, NMR can verify the integrity of the corrin ring and the successful installation of the NHS ester. For smaller conjugates, NMR can also be used to characterize the linkage between the Vitamin B12 moiety and the target molecule. However, for large protein conjugates, the complexity and size of the molecule can make detailed NMR analysis challenging. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment (e.g., HPLC-MS)
Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight of this compound and its conjugates. nih.gov This information is critical for confirming the identity and assessing the purity of the compound. When coupled with High-Performance Liquid Chromatography (HPLC), forming an HPLC-MS system, it becomes a powerful tool for separating complex mixtures and analyzing individual components. service.gov.ukphenomenex.comresearchgate.netgithub.io
For this compound, MS can verify the expected molecular weight, confirming the successful synthesis of the molecule. After conjugation to a protein or other biomolecule, MS can determine the molecular weight of the resulting conjugate. This allows for the calculation of the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates, providing information on the number of Vitamin B12 molecules attached to each antibody. mdpi.com
Chromatographic Separations (e.g., RP-HPLC, Size Exclusion Chromatography)
Chromatographic techniques are essential for the purification and analysis of this compound and its conjugates. umanitoba.caservice.gov.ukglsciences.cnnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is commonly used to assess the purity of this compound and to separate the unreacted starting materials from the final product. umanitoba.ca For conjugates, RP-HPLC can be used to separate the labeled product from the unlabeled target molecule and excess Vitamin B12 derivative.
Size Exclusion Chromatography (SEC) separates molecules based on their size. chromatographyonline.comnih.govresearchgate.net This technique is particularly useful for analyzing and purifying protein conjugates. Following a conjugation reaction, SEC can effectively separate the large protein conjugate from smaller, unreacted this compound and other low-molecular-weight impurities. chromatographyonline.comnih.govresearchgate.net It is a standard method for determining the extent of aggregation in protein samples, which is a critical quality attribute for bioconjugates.
| Technique | Principle of Separation | Application |
| RP-HPLC | Hydrophobicity | Purity assessment, separation of reactants and products |
| SEC | Molecular Size | Purification of protein conjugates, analysis of aggregation |
Electrophoretic Methods (e.g., SDS-PAGE for protein conjugates)
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique for separating proteins based on their molecular weight. bio-rad.comqiagen.com In the analysis of Vitamin B12-protein conjugates, SDS-PAGE can provide a clear visual confirmation of successful conjugation. researchgate.netresearchgate.netbiorxiv.org
When a protein is conjugated with this compound, its molecular weight increases. This increase results in a slower migration through the polyacrylamide gel compared to the unconjugated protein. researchgate.netbiorxiv.org By running both the unconjugated and conjugated protein samples on the same gel, a distinct band shift can be observed, indicating the formation of the higher molecular weight conjugate. researchgate.netresearchgate.net This technique provides a qualitative assessment of the conjugation reaction's success.
Evaluation of Conjugation Efficiency and Degree of Labeling
The successful synthesis of a Vitamin B12 conjugate hinges on the effective coupling of the this compound to the target molecule, which is typically a protein, peptide, or other biomolecule containing primary amine groups. Evaluating the success of this bioconjugation process involves quantifying the conjugation efficiency and determining the degree of labeling (DOL). These parameters are crucial for ensuring the quality, consistency, and functional reliability of the resulting conjugate for its intended application.
Conjugation efficiency refers to the percentage of the initial target biomolecules that have been successfully conjugated with at least one Vitamin B12 molecule. The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), provides a more detailed quantitative measure, representing the average number of Vitamin B12 molecules attached to each target biomolecule. aatbio.comabberior.rocks Achieving an optimal DOL is often a primary goal in the development of bioconjugates, as under-labeling may result in a weak signal or effect, while over-labeling can potentially compromise the biological activity or solubility of the target molecule. thermofisher.com
Spectrophotometric Determination of DOL
A widely used, non-destructive, and straightforward method for determining the DOL of Vitamin B12 conjugates is UV-Vis spectrophotometry. arizona.edu This technique leverages the distinct absorbance spectra of Vitamin B12 (which has a strong absorbance in the visible range, notably around 361 nm and 550 nm) and many biomolecules like proteins, which typically exhibit maximum absorbance at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine). arizona.edugbiosciences.com
The calculation is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. arizona.edu To determine the DOL, the absorbance of the purified conjugate solution is measured at two wavelengths: one at the absorbance maximum of Vitamin B12 (Amax of the label) and the other at the absorbance maximum of the biomolecule (typically 280 nm, A280). aatbio.comgbiosciences.com
A critical step in this calculation is to correct for the absorbance of the Vitamin B12 moiety at 280 nm, as it also contributes to the absorbance at this wavelength. This is accomplished using a correction factor (CF), which is the ratio of the Vitamin B12 absorbance at 280 nm to its absorbance at its maximum wavelength (Amax). arizona.edugbiosciences.com
Calculation Steps:
Measure Absorbance: After removing any unreacted this compound via dialysis or gel filtration, measure the absorbance of the conjugate solution at 280 nm (A280) and at the Amax of Vitamin B12 (e.g., 361 nm or 550 nm). aatbio.comthermofisher.com
Calculate Molar Concentration of the Biomolecule: The concentration of the protein or biomolecule is determined by the following formula, which corrects for the contribution of the Vitamin B12 label to the absorbance at 280 nm: gbiosciences.comProtein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:
A280 is the absorbance of the conjugate at 280 nm.
Amax is the absorbance of the conjugate at the λmax of Vitamin B12.
CF is the correction factor (A280/Amax) for the this compound.
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
Calculate Molar Concentration of Vitamin B12: The concentration of the conjugated Vitamin B12 is calculated directly from its absorbance at its λmax: arizona.eduVitamin B12 Concentration (M) = Amax / εB12 Where:
Amax is the absorbance of the conjugate at the λmax of Vitamin B12.
εB12 is the molar extinction coefficient of Vitamin B12 at that wavelength.
Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the conjugated Vitamin B12 to the biomolecule: vectorlabs.comDOL = Vitamin B12 Concentration (M) / Protein Concentration (M)
Illustrative Data for DOL Calculation:
The following table presents hypothetical data for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA).
| Parameter | Value | Unit | Description |
| Protein (BSA) Molar Mass | 66,500 | Da | Molecular weight of the target protein. |
| εprotein at 280 nm | 43,824 | M-1cm-1 | Molar extinction coefficient of BSA. |
| Vitamin B12 λmax | 361 | nm | Absorbance maximum for cyanocobalamin. |
| εB12 at 361 nm | 27,800 | M-1cm-1 | Molar extinction coefficient of Vitamin B12. |
| Correction Factor (CF) of B12 | 0.12 | - | A280/A361 ratio for Vitamin B12. |
| Measured A280 of Conjugate | 0.85 | - | Absorbance of the purified conjugate at 280 nm. |
| Measured A361 of Conjugate | 0.60 | - | Absorbance of the purified conjugate at 361 nm. |
Using the formulas above:
Protein Concentration = [0.85 - (0.60 × 0.12)] / 43,824 = 1.775 x 10-5 M
Vitamin B12 Concentration = 0.60 / 27,800 = 2.158 x 10-5 M
Degree of Labeling (DOL) = (2.158 x 10-5) / (1.775 x 10-5) = 1.22
This result indicates that, on average, 1.22 molecules of Vitamin B12 are conjugated to each molecule of BSA.
Other Characterization Techniques
While UV-Vis spectrophotometry is excellent for quantifying the DOL, other analytical techniques can be employed to confirm the conjugation and characterize the resulting product.
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. doi.org The increase in mass compared to the unconjugated biomolecule corresponds to the number of Vitamin B12 molecules attached, providing a direct measurement of the degree of labeling for different species in the sample. nih.govwvu.edu
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugate from unreacted starting materials and to assess the purity of the final product. service.gov.uk A shift in the retention time of the biomolecule after the reaction is a strong indicator of successful conjugation.
The selection of the appropriate analytical method depends on the specific nature of the biomolecule, the required accuracy, and the available instrumentation. For routine analysis and optimization of conjugation reactions, UV-Vis spectrophotometry remains a highly effective and accessible first-line technique.
Emerging Research Frontiers and Future Perspectives
Advancements in Site-Specific Bioconjugation Methodologies
The development of Vitamin B12 e-NHS ester has been a significant step forward in achieving site-specific modification of this complex biomolecule. The NHS ester functionality provides a reactive site for facile conjugation with primary and secondary amines under mild conditions. This targeted approach ensures that the attached cargo does not interfere with the regions of the vitamin essential for its recognition by transport proteins like transcobalamin II (TCII).
Modifications at the 5'-position on the ribose moiety and the e-propionamide chain are among the few approaches that allow for the conjugation of therapeutics without disrupting recognition by transport proteins. Researchers have successfully synthesized vitamin B12 derivatives bearing amino or carboxylic groups at the 5'-position, enabling amide bond formation in both organic and aqueous environments with high yields. This versatility is crucial for conjugating a wide range of biologically important molecules.
Recent advancements have focused on refining these methodologies to improve yields, simplify purification, and expand the repertoire of molecules that can be conjugated. These efforts are paving the way for the creation of highly specific and potent vitamin B12-drug conjugates.
Integration into Multi-Functional Research Platforms
The ability to conjugate various functional moieties to the vitamin B12 scaffold has led to the development of multi-functional research platforms. These platforms combine targeting, imaging, and therapeutic capabilities into a single molecular entity, often referred to as theranostics.
For instance, a fluorescent cobalamin derivative has been shown to localize within xenograft tumors in mice, demonstrating the effectiveness of the vitamin B12 scaffold as a theranostic targeting agent. Furthermore, these derivatives can be activated by clinical X-ray doses, enabling the light-activated release of chemotherapeutics specifically at the tumor site. This targeted delivery system has the potential to mitigate the side effects associated with traditional chemotherapy.
Researchers are also exploring the integration of vitamin B12 conjugates into platforms for multimodal imaging, combining techniques like fluorescence imaging with SPECT or PET scans for more comprehensive diagnostics. The development of dual-tethered cobalamin bioconjugates also presents possibilities for multi-component drug delivery applications.
Computational Modeling and Simulation of Reactivity and Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the reactivity of this compound and its interactions with biological targets. These in silico approaches provide valuable insights into the structural implications of bioconjugation and help in the rational design of new derivatives.
MD simulations have been used to study the binding of vitamin B12-insulin conjugates to human transcobalamin II (TCII), revealing how the conjugated protein affects the binding of cobalamin to its transport protein. These studies have shown that a flexible tether can connect the cargo to the vitamin B12 molecule without significantly disrupting the interaction with TCII.
Furthermore, computational methods like Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) are employed to investigate the mechanisms of B12-dependent enzymatic reactions. This knowledge is crucial for designing vitamin B12 analogues that can act as probes or inhibitors of these enzymes.
Table 1: Computational Methods in Vitamin B12 Research
| Computational Method | Application | Key Findings |
| Molecular Dynamics (MD) | Studying the binding of B12 conjugates to transport proteins. | Elucidated the importance of flexible tethers for maintaining binding affinity. |
| Density Functional Theory (DFT) | Investigating reaction mechanisms of B12-dependent enzymes. | Provided insights into the energetic barriers of different reaction pathways. |
| QM/MM | Exploring the full catalytic cycle of B12-dependent enzymes. | Revealed details of a mechano-chemical switch for controlling radical intermediates. |
Exploration of Novel Research Applications in Chemical Biology
The unique properties of this compound and its conjugates are being harnessed for a variety of novel applications in chemical biology. These applications leverage the vitamin's natural uptake pathway to deliver probes and therapeutic agents to specific cells and tissues.
One promising area is the development of vitamin B12-drug conjugates for targeted cancer therapy. Since many cancer cells overexpress the receptor for transcobalamin, these conjugates can be selectively delivered to tumors, enhancing their therapeutic efficacy while reducing systemic toxicity. For example, B12 has been conjugated with platinum-based drugs to create prodrugs that release cytotoxic agents intracellularly.
Fluorescently labeled vitamin B12 derivatives are also being developed as tools to trace the transport of the vitamin in living systems and for imaging tumor margins. These probes are valuable for studying the mechanisms of vitamin B12 uptake and for developing new diagnostic agents.
Sustainable Synthesis Approaches for Vitamin B12 Derivatives in Academic Settings
The chemical synthesis of vitamin B12 is a complex and lengthy process, making its derivatives relatively expensive for academic research. Consequently, there is a growing interest in developing more sustainable and cost-effective methods for their synthesis.
One approach involves the use of biocatalysis and synthetic biology. Researchers have engineered strains of Escherichia coli to produce vitamin B12 and its precursors, offering a more environmentally friendly alternative to traditional chemical synthesis. These engineered microbes can also be used to produce cobalt-free B12 precursors, which can then be used to create a variety of metal-substituted cobalamin analogues.
Green chemistry principles are also being applied to the synthesis of vitamin B12 derivatives. This includes the use of water as a solvent, biodegradable catalysts, and ambient reaction conditions to minimize waste and environmental impact. For example, vitamin B12 itself has been used as a natural catalyst for the synthesis of benzoxazoles in water under aerobic oxidation. These sustainable approaches are crucial for making vitamin B12 derivatives more accessible for academic research and for reducing the environmental footprint of their production.
Q & A
Q. What are the key chemical identifiers and structural characteristics of Vitamin B12 e-NHS Ester?
this compound (Catalogue No.: PA 30 08580) has the molecular formula C₆₇H₉₀CoN₁₄O₁₇P and a molecular weight of 1453.42 g/mol . Its structure includes a cobalt center coordinated to a corrin ring, with an activated N-hydroxysuccinimide (NHS) ester group enabling covalent conjugation to biomolecules. This esterification enhances its utility in protein labeling and crosslinking experiments compared to unmodified cyanocobalamin (C₆₃H₈₈CoN₁₄O₁₅P, MW: 1371.39) .
Q. How can this compound be synthesized and purified for experimental use?
Synthesis involves esterifying cyanocobalamin with NHS under anhydrous conditions, typically using carbodiimide crosslinkers like EDC. Post-synthesis purification requires multi-stage molecular distillation to isolate the ester from unreacted precursors, as described in analogous protocols for vitamin E esters . Critical parameters include maintaining low water activity (<0.02) during enzymatic steps and optimizing reaction temperatures (20–40°C) to avoid hydrolysis .
Q. What methodologies are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 361 nm) is standard for quantifying Vitamin B12 derivatives. For complex matrices like serum or breast milk, solid-phase extraction (SPE) with C18 columns is recommended to remove interfering lipids and proteins . Internal standards (e.g., deuterated cobalamin analogs) improve precision in mass spectrometry-based workflows .
Advanced Research Questions
Q. How does this compound influence immune cell function in protein-deficient models?
In a 90-day rat study, Vitamin B12 supplementation mitigated protein malnutrition-induced declines in CD8+ T lymphocytes and NK cells. Experimental design should include:
- Control groups : Normal-protein diet ± B12.
- Intervention groups : Low-protein diet ± B12 (e.g., 4.5% protein).
- Endpoints : Flow cytometry for lymphocyte subsets (CD3+, CD45A+, CD4+), serum methylmalonic acid (MMA), and homocysteine (tHcy) to assess functional B12 status . Key finding : Short-term B12 supplementation (30 days) partially restored lymphocyte counts, but long-term deprivation required higher doses (>90 days) to reverse NK cell depletion .
Q. How can contradictory biomarker data (e.g., HoloTC vs. MMA) be resolved in Vitamin B12 deficiency studies?
A longitudinal human trial showed HoloTC (active B12) decreased from >128 pmol/L to 33 pmol/L over 742 days, while MMA rose earlier (peaking at 0.90 μmol/L) and more sensitively detected deficiency. To resolve contradictions:
- Use MMA as the primary biomarker for early deficiency.
- Combine HoloTC and tHcy to assess metabolic flux in folate-B12 pathways.
- Validate findings against dietary logs and B12 intake (e.g., low-cobalt diets) .
Q. What experimental designs optimize the study of this compound’s stability under varying physiological conditions?
- In vitro stability assays : Incubate the ester in buffers mimicking lysosomal (pH 4.5–5.5) or cytosolic (pH 7.4) environments. Monitor hydrolysis via HPLC .
- In vivo pharmacokinetics : Use radiolabeled B12 e-NHS Ester (⁵⁷Co) in rodent models to track tissue distribution and half-life. Key tissues: liver, kidneys, and spleen .
- Temperature sensitivity : Store samples at –80°C with desiccants to prevent ester degradation .
Q. How do methodological variations in enzymatic assays impact this compound’s functional analysis?
- Enzyme selection : Lipases (e.g., Novozym 435) are preferred for ester synthesis due to higher catalytic rates at low water activity (aw = 0.02) .
- Substrate specificity : NHS esters show reduced reactivity with thiol-containing enzymes (e.g., cysteine proteases), necessitating buffer optimization (pH 7–8, 25 mM EDTA) to avoid off-target reactions .
Data Contradiction Analysis
Q. Why do studies report conflicting results on Vitamin B12’s role in immune modulation?
Q. How should ethical considerations shape experimental designs involving B12 deprivation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
